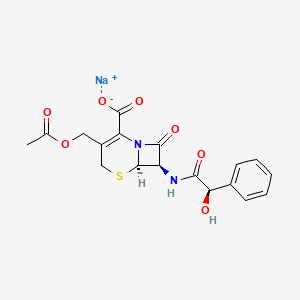
2-Ethyl-5-methyl-3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-3-thiazoline typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-acetyl-2-thiazoline with the hydrochloride salt of (2-thiazolin-2-yl) hydrazine in the presence of potassium acetate. The reaction mixture is refluxed for about 2 hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the reagents used.
Scientific Research Applications
2-Ethyl-5-methyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-3-thiazoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole: A simpler analog with a similar ring structure but different substituents.
Thiazolidine: A reduced form of thiazoline with a saturated ring.
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin, which have diverse biological activities
Uniqueness: 2-Ethyl-5-methyl-3-thiazoline is unique due to its specific substituents, which confer distinct chemical properties and biological activities
Properties
CAS No. |
102169-64-2 |
|---|---|
Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-ethyl-5-methyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H11NS/c1-3-6-7-4-5(2)8-6/h4-6H,3H2,1-2H3 |
InChI Key |
UAEXQVAYAGZDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N=CC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


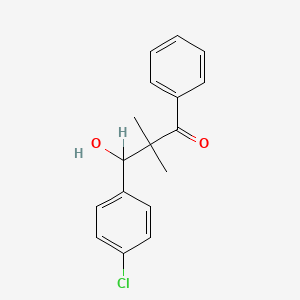


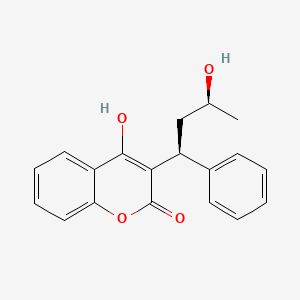

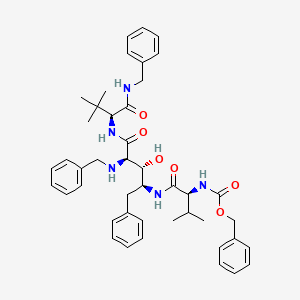
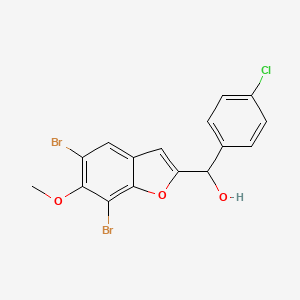
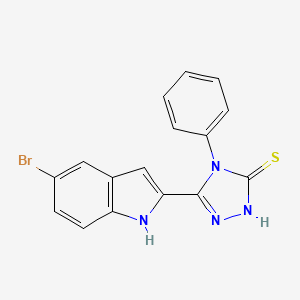

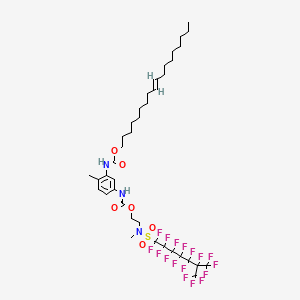
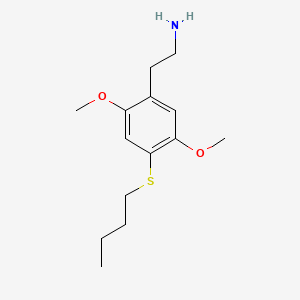
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
